N-benzyl-2-[5-({[(2-methylphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives, including those related to the compound , typically involves catalytic condensation reactions. For instance, novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were prepared using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole condensation catalysis, showcasing a convenient and efficient method for synthesizing complex thiadiazole compounds (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives reveals significant features like 'V' shaped configurations and intermolecular interactions. For example, N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides exhibit near 'V' shaped molecular shapes with aromatic planes angled approximately 84°. These structures are stabilized through various intermolecular hydrogen bonds and interactions, forming 3-D arrays (Boechat et al., 2011).
Chemical Reactions and Properties
Thiadiazole derivatives undergo various chemical reactions, leading to the formation of new compounds with different functional groups. The reactivity of these compounds is often influenced by the presence of substituents on the thiadiazole ring, which can affect their chemical properties and potential applications. For instance, synthesis involving Mn(II) catalyzed reactions has led to the creation of new compounds, highlighting the versatility of thiadiazole derivatives in chemical synthesis (Dani et al., 2013).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. These properties are determined by the molecular structure and intermolecular forces present in the compounds. For example, the synthesis and analysis of N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide revealed insights into its crystal structure and physical characteristics (Ismailova et al., 2014).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives, such as reactivity, stability, and electronic structure, are influenced by their molecular composition and arrangement. Studies involving DFT methods for geometry optimization and HOMO-LUMO analysis have provided valuable insights into the stability and reactivity of these compounds, offering a deeper understanding of their chemical behavior (Dani et al., 2013).
properties
IUPAC Name |
N-benzyl-2-[5-[(2-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-13-7-5-6-10-15(13)21-18(26)22-19-24-23-17(27-19)11-16(25)20-12-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,20,25)(H2,21,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTIERVFPBOPEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=NN=C(S2)CC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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